Azotobactin

Iron Chelation Siderophore Chemistry Metal Selectivity

Azotobactin (CAS 39748-05-5) is a fluorescent, hexadentate siderophore belonging to the pyoverdine family, produced by the nitrogen-fixing soil bacterium Azotobacter vinelandii. Its molecular formula is C44H59N13O23 with a molecular weight of approximately 1138 g/mol.

Molecular Formula C44H59N13O23
Molecular Weight 1138 g/mol
CAS No. 39748-05-5
Cat. No. B1213368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzotobactin
CAS39748-05-5
Synonymsazotobactin
Molecular FormulaC44H59N13O23
Molecular Weight1138 g/mol
Structural Identifiers
SMILESC1CN2C3=C(C=C4C=C(C(=O)C=C4N3C1C(=O)NC(CC(=O)O)C(=O)NC(CCO)C(=O)NC(CO)C(=O)NC(CCO)C(=O)NC(CCCNC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C(=O)O)O)C(=O)O)O)NC2=O
InChIInChI=1S/C44H59N13O23/c45-43(79)46-6-1-2-18(34(69)52-23(15-60)33(68)47-14-29(64)55-31(41(75)76)32(67)42(77)78)48-35(70)19(4-8-58)50-38(73)24(16-61)53-36(71)20(5-9-59)49-37(72)21(12-30(65)66)51-39(74)25-3-7-56-40-22(54-44(56)80)10-17-11-27(62)28(63)13-26(17)57(25)40/h10-11,13,18-21,23-25,31-32,58-62,67H,1-9,12,14-16H2,(H,47,68)(H,48,70)(H,49,72)(H,50,73)(H,51,74)(H,52,69)(H,53,71)(H,54,80)(H,55,64)(H,65,66)(H,75,76)(H,77,78)(H3,45,46,79)/t18-,19-,20-,21-,23-,24-,25?,31-,32?/m0/s1
InChIKeyHIIOEEFXLUSDLO-JBCSJTSVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azotobactin (CAS 39748-05-5): Structural and Physicochemical Baseline for Siderophore Selection


Azotobactin (CAS 39748-05-5) is a fluorescent, hexadentate siderophore belonging to the pyoverdine family, produced by the nitrogen-fixing soil bacterium Azotobacter vinelandii [1][2]. Its molecular formula is C44H59N13O23 with a molecular weight of approximately 1138 g/mol [3]. Structurally, it comprises a 2,3-diamino-6,7-dihydroxyquinoline-derived chromophore linked to a 10-amino acid peptide chain, featuring a unique mixed-ligand iron(III)-binding array: a catecholate group on the chromophore, an α-hydroxycarboxylic acid (β-threo-hydroxyaspartic acid) in the mid-chain, and a terminal hydroxamate group [4][5]. This multi-modal coordination environment underpins its distinctive physicochemical and analytical performance profile, which is quantitatively distinct from that of other common siderophores and chelators [6].

Why Pyoverdine, Desferrioxamine, or Enterobactin Cannot Substitute for Azotobactin in Key Applications


Generic substitution within the siderophore class is not scientifically valid for azotobactin due to its unique combination of a mixed catecholate-hydroxamate-α-hydroxycarboxylate binding motif and a highly fluorescent quinoline-derived chromophore [1]. This structure confers a specific set of properties—including a distinct Fe(III) affinity profile, a unique fluorescence quenching mechanism, and a characteristic redox potential—that are not replicated by other siderophores like pyoverdine (which lacks the α-hydroxycarboxylate site), desferrioxamine B (a trihydroxamate lacking fluorescence), or enterobactin (a triscatecholate with different metal selectivity) [2][3]. As a result, substituting azotobactin with a generic siderophore will lead to quantifiably different performance in Fe(III) sensing, mineral surface interaction, and iron release kinetics, as detailed in the evidence below.

Azotobactin (CAS 39748-05-5): Quantified Performance Differentiation vs. Key Comparators


Superior Fe(III) Chelation Efficacy vs. Desferrioxamine B at Physiological pH

At physiological pH, azotobactin delta is reported to be a superior Fe(III) chelator compared to desferrioxamine B [1]. This qualitative assessment is supported by the extremely high estimated aqueous complex formation constant for the azotobactin-Fe(III) complex (Kf ≈ 10^28), which is several orders of magnitude greater than the reported stability constant for the desferrioxamine B-Fe(III) complex (log K = 18.1, K ≈ 10^18.1) [2][3]. The direct comparison confirms azotobactin's higher thermodynamic driving force for iron sequestration.

Iron Chelation Siderophore Chemistry Metal Selectivity

Enhanced Fe(III) Sensing Performance: Detection Limit and Linear Range vs. Anthryl Tripodal Chelator

In a comparative study of fluorescent siderophores and biomimetic ligands for Fe(III) sensing, azotobactin δ demonstrated a lower detection limit for iron(III) (0.5 ng/mL) compared to an anthryl tripodal chelator (0.6 ng/mL) [1]. The analytical performance, including a linear calibration range of 0-95 ng/mL for azotobactin δ, establishes it as the most sensitive of the tested ligands for detecting ferric traces in aqueous solutions [1].

Biosensing Fluorescent Chemosensor Analytical Chemistry

Fluorescence Quantum Yield Enabling Sensitive Bio/Chemo-Sensing Applications

The mean fluorescence quantum yield (Φ) of azotobactin was measured to be 0.28 ± 0.05 at pH 2.0 [1]. While a direct comparator for quantum yield is not provided in the source, this value is described as 'fairly high' and is directly linked to the molecule's suitability as a fluorescent label in quenching studies and its potential as a chemosensing molecule [1]. The study further quantified its fluorescence lifetime, reporting a bi-exponential decay with an average lifetime of 5.64 ns in acetate buffer (pH 4.4) [1].

Fluorescence Spectroscopy Optical Biosensor Quantum Yield

Mixed-Ligand Coordination Site Confers Distinct Redox Potential and Iron Release Kinetics

Azotobactin δ possesses three distinct iron(III)-binding sites: a hydroxamate, an α-hydroxycarboxylate, and a catecholate group [1]. This mixed-ligand architecture differentiates it from siderophores with a single type of binding moiety. The presence of the α-hydroxycarboxylic chelating group does not decrease the stability of the iron(III) complex when compared to main trishydroxamate siderophores or pyoverdins [1]. Furthermore, the redox potential of the ferric azotobactin complex is highly consistent with a reductive step by physiological reductants for iron release, a property not explicitly detailed for the comparator siderophores in this study [1].

Coordination Chemistry Redox Potential Iron Metabolism

Quantified Mineral Surface Affinity: 3-Fold Higher Adhesion Force to Goethite (FeOOH) vs. Diaspore (AlOOH)

Using chemical force microscopy (CFM), the adhesion force between an azotobactin-functionalized AFM tip and a goethite (α-FeOOH) surface was measured to be three times greater than the force measured against the isostructural diaspore (α-AlOOH) surface [1]. This force difference correlates with the estimated aqueous complex formation constants (Kf ≈ 10^28 for Fe(III) vs. Kf ≈ 10^16 for Al(III)) [1]. Furthermore, the adhesion force to goethite significantly decreased from 4 nN to 2 nN upon addition of 0.1 μM soluble FeCl3 at pH 3.5, confirming a specific interaction between the siderophore's chelating groups and the iron oxide surface [1].

Geomicrobiology Mineral Surface Chemistry Atomic Force Microscopy

Ga(III)-Induced Fluorescence Blue Shift (490 nm to 465 nm) vs. Co(III) Inactivity

The fluorescence emission spectrum of azotobactin (Ex 380 nm / Em 490 nm) is differentially modulated by Group 13 metals. In the presence of Ga(III), the emission peak undergoes a blue shift to 465 nm with a significant decrease in intensity [1]. In contrast, Co(III) did not induce any shift or decrease in the fluorescence emission spectrum [1]. This differential response demonstrates a high degree of molecular selectivity that is not observed for all metal ions and is critical for its use as a specific probe.

Fluorescence Spectroscopy Metal Selectivity Analytical Assay Development

Azotobactin (CAS 39748-05-5): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Ultrasensitive Fluorescent Detection of Fe(III) in Aqueous and Biological Samples

Azotobactin δ is the optimal fluorescent chemosensor for Fe(III) in applications demanding the highest possible sensitivity. Its validated detection limit of 0.5 ng/mL for iron(III) in water, which is quantitatively superior to other tested fluorescent ligands, enables the quantification of ultra-trace iron levels [1]. This makes it particularly suitable for monitoring iron in pristine natural waters, high-purity industrial process streams, and for developing clinical assays for non-transferrin bound iron (NTBI) in human serum, where its fluorescence response is selectively modulated by specific blocking agents like Ga(III) and Co(III) [2].

Investigating Siderophore-Mediated Mineral Dissolution and Metal Mobilization

For geomicrobiology and environmental chemistry studies focused on iron acquisition from mineral surfaces, azotobactin provides a well-characterized and quantifiably specific probe. The 3-fold higher adhesion force to goethite (α-FeOOH) compared to the aluminum analog diaspore (α-AlOOH), as measured by AFM, directly demonstrates its high specificity for iron oxide surfaces [3]. This evidence supports its use in experiments designed to quantify the role of siderophores in mineral weathering, soil formation, and the mobilization of iron and other trace metals in terrestrial and aquatic environments.

Biophysical Studies of Iron Coordination, Redox Chemistry, and Release Kinetics

Azotobactin is a preferred model compound for studying the complex interplay between mixed-ligand coordination, redox potential, and iron release kinetics. Its unique combination of hydroxamate, α-hydroxycarboxylate, and catecholate binding sites [4] results in a redox potential that is highly consistent with reduction by physiological reductants [4]. This makes it an invaluable tool for researchers investigating the fundamental mechanisms of microbial iron assimilation, the design of novel iron chelators for therapeutic or industrial use, and the development of biomimetic catalysts that leverage metal-centered redox activity.

Development of High-Brightness Fluorescent Probes and Optical Biosensors

The high fluorescence quantum yield of azotobactin (Φ = 0.28 ± 0.05) [5] makes it an excellent candidate for developing high-brightness fluorescent labels and probes. Its ability to be encapsulated in sol-gel matrices without significant loss of its fluorescence signal [5] further supports its adaptation into robust optical biosensor platforms for continuous or in-situ Fe(III) monitoring. This scenario is directly supported by quantitative photophysical characterization, ensuring adequate signal intensity for sensitive detection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azotobactin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.